2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is subsequently cyclized with 4-methylbenzoyl chloride in the presence of a dehydrating agent to form the oxadiazole ring, resulting in the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Cyclization: The oxadiazole ring can participate in cyclization reactions under appropriate conditions, leading to the formation of various cyclic derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety profile in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can result in antimicrobial effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(4-chlorophenoxy)-2-methylpropanoyl chloride: This compound shares the chlorophenoxy group but differs in its overall structure and reactivity.
5-chloro-2-(4-chlorophenoxy)phenol: Another compound with a chlorophenoxy group, but with different functional groups and applications.
6-(2-chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone: This compound has a similar chlorophenoxy group but differs in its heterocyclic ring structure and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H14ClN3O3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-6-8-12(9-7-11)16-20-17(21-24-16)19-15(22)10-23-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
CIRBODAZEIIJEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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